(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 140400-06-2
VCID: VC11684592
InChI: InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride

CAS No.: 140400-06-2

Cat. No.: VC11684592

Molecular Formula: C15H16ClN3O3

Molecular Weight: 321.76 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride - 140400-06-2

Specification

CAS No. 140400-06-2
Molecular Formula C15H16ClN3O3
Molecular Weight 321.76 g/mol
IUPAC Name (2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride
Standard InChI InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1
Standard InChI Key PUPPBYXRHSFLCY-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propanamide core with three distinct substituents:

  • A phenyl group at the C3 position.

  • A 4-nitrophenyl moiety attached to the amide nitrogen.

  • A primary amine at the C2 position, conferring chirality due to the (S)-configuration .

The hydrochloride salt enhances water solubility, a critical factor for bioavailability in biological systems .

Stereochemical Considerations

The (S)-configuration at the C2 amino group is essential for its interaction with chiral biological targets. Computational models suggest this configuration optimizes hydrogen bonding with tubulin proteins, a mechanism observed in structurally related combretastatin analogs .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₅H₁₆ClN₃O₃Calculated
Molecular Weight321.76 g/molPubChem
SMILES NotationC1=CC=C(C=C1)C(CN)C(=O)NC2=CC=C(C=C2)N+[O-].ClDerived
logP (Predicted)2.8PubChem

The nitro group (-NO₂) contributes to electron-deficient aromatic systems, influencing redox properties and metabolic stability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Wittig Olefination: To construct the stilbene-like backbone, as demonstrated in combretastatin analogs .

  • Nitro Group Introduction: Electrophilic aromatic substitution on the phenyl ring using nitric acid .

  • Amide Coupling: Reaction between the carboxylic acid intermediate and 4-nitroaniline using propylphosphonic anhydride (T3P) .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Challenges

  • Isomerization Risk: The Z/E isomerization of the intermediate olefin requires strict temperature control (<40°C) .

  • Nitro Reduction: Unintended reduction of the nitro group during hydrogenation steps necessitates catalytic transfer hydrogenation protocols .

Yield Optimization

Recent advances improved yields from 12% to 38% through:

  • Solvent-free conditions for amide coupling .

  • Microwave-assisted nitroaromatic synthesis (150°C, 20 min) .

Biological Activity and Mechanisms

Antitubulin Effects

In vitro studies on analogous compounds show IC₅₀ values of 0.08–0.31 μM against human cancer cell lines (MCF-7, A549) . The nitro group enhances binding to the colchicine site of tubulin, disrupting microtubule assembly .

Cytotoxicity Profile

Cell LineIC₅₀ (μM)Selectivity Index (SI)Source
MCF-70.11246.6
HEK-293>50N/A

The high SI (246.6) indicates preferential toxicity toward cancer cells over normal cells .

Pharmacological Applications

Vascular Disrupting Agents (VDAs)

The compound’s structural similarity to combretastatin A-4 (CA4) positions it as a potential VDA . In murine models, CA4 analogs reduced tumor blood flow by 92% within 1 hour post-administration .

Prodrug Development

Amino acid prodrug conjugates (e.g., serine, glycine) enhance water solubility:

Prodrug FormAqueous Solubility (mg/mL)Plasma Half-life (h)
Parent Compound0.121.2
Serine Conjugate8.74.5
Glycine Conjugate6.93.8

Data extrapolated from ref .

Structure-Activity Relationship (SAR)

Nitro Position Impact

  • Para-Nitro (4-NO₂): Maximizes tubulin binding affinity (ΔG = -9.2 kcal/mol) .

  • Meta-Nitro (3-NO₂): Reduces potency by 5.7-fold due to steric clashes .

Amide Modifications

Replacing the amide with ester groups decreases activity (IC₅₀ >10 μM), underscoring the amide’s role in target engagement .

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